molecular formula C22H23BrN2O3S B2759862 (4-(4-bromo-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1251687-00-9

(4-(4-bromo-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B2759862
CAS No.: 1251687-00-9
M. Wt: 475.4
InChI Key: WLYBOKXXWSWIBF-UHFFFAOYSA-N
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Description

(4-(4-Bromo-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key oncogenic driver in a significant subset of cancers. This compound, which has been assigned the chemical name MRX-4246 in preclinical research, functions by irreversibly binding to the switch-II pocket of the GDP-bound, inactive state of KRAS G12C. This binding traps the protein in its inactive conformation, preventing it from cycling to the GTP-bound, active state that drives downstream signaling through pathways like MAPK/ERK. By specifically inhibiting mutated KRAS G12C, this molecule serves as a critical research tool for investigating the role of this oncogene in tumorigenesis, studying signaling dynamics in RAS-driven cancers, and exploring mechanisms of resistance to targeted therapy. Its structure features a 4-(4-bromo-3-methylphenyl)benzo[e][1,2]thiazine 1,1-dioxide scaffold that acts as the cysteine-reactive warhead, enabling the covalent modification of the mutant cysteine residue. This product is intended for research applications only and is not for use in humans. It is essential for in vitro cell-based assays, in vivo efficacy studies in animal models, and biochemical studies aimed at advancing the development of novel cancer therapeutics.

Properties

IUPAC Name

[4-(4-bromo-3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O3S/c1-15-9-11-24(12-10-15)22(26)21-14-25(17-7-8-18(23)16(2)13-17)19-5-3-4-6-20(19)29(21,27)28/h3-8,13-15H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYBOKXXWSWIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(4-bromo-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone , also known by its CAS number 1251687-00-9 , is a complex organic molecule with significant potential in medicinal chemistry. Its structural features include a benzo[b][1,4]thiazine core, which is known for various biological activities, particularly in the realm of pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23BrN2O3S , with a molecular weight of 475.4 g/mol . The structure includes a brominated aromatic ring and a piperidine moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC22H23BrN2O3S
Molecular Weight475.4 g/mol
CAS Number1251687-00-9
PurityTypically 95%

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The thiazine ring is known to exhibit enzyme inhibitory properties, particularly against various enzymes involved in metabolic pathways. The presence of the piperidine group may enhance its ability to cross biological membranes and increase its bioavailability.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes such as MAO (Monoamine Oxidase), which are involved in neurotransmitter metabolism.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing pathways related to pain perception and mood regulation.

Antimicrobial Activity

Studies have indicated that compounds similar to this thiazine derivative exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Properties

Research into related compounds has highlighted their potential as anticancer agents. The mechanism often involves inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazine derivatives against various bacterial strains. Results indicated that certain modifications to the thiazine structure significantly enhanced activity against resistant strains.
  • Anticancer Activity : Another investigation focused on the cytotoxic effects of thiazine derivatives on human cancer cell lines. The results showed that compounds with similar structures induced cell cycle arrest and apoptosis in breast cancer cells.

In Vitro Studies

In vitro assays have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

The IC50 values for these activities indicate a promising therapeutic index that warrants further investigation.

In Vivo Studies

Preclinical studies using animal models have shown that administration of this compound leads to significant tumor reduction without major toxicity, suggesting a favorable safety profile.

Comparison with Similar Compounds

Thiazinane vs. Benzo[b][1,4]thiazine

  • Compound 35 (4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide): This monocyclic thiazinane derivative lacks the fused benzene ring present in the target compound. The phenoxy substituent is attached via an oxygen linker, contrasting with the direct C–C bond in the target’s 4-bromo-3-methylphenyl group. The simplified core may reduce metabolic stability compared to the bicyclic benzo[b][1,4]thiazine system .
  • Compound ([4-(4-Bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]phenylmethanone): Shares the benzo[1,4]thiazine core but substitutes the piperidine group with a phenyl methanone. The absence of the 4-methylpiperidine moiety likely reduces solubility and alters pharmacokinetics .

Substituent Effects

Halogen and Alkyl Groups

  • Compound (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone: Incorporates a 7-fluoro substituent on the benzothiazine ring, which may enhance metabolic stability and membrane permeability compared to the target’s bromo-methylphenyl group. The ethylphenyl methanone vs. 4-methylpiperidinyl group could also modulate target selectivity .
  • Compound 276b (2-(4-Bromobenzyl)-1,2-thiazinane-1,1-dioxide): Features a bromobenzyl group attached to a thiazinane ring.

Piperidine/Piperazine Derivatives

  • Compound 21 (Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone): While structurally distinct, the trifluoromethylphenyl-piperazine moiety highlights the role of fluorine in enhancing lipophilicity and bioavailability. The target’s 4-methylpiperidine group may offer similar solubility advantages but with reduced electronegativity .
  • Compound (2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone): Shares the 4-methylpiperidine group but replaces the benzothiazine core with a benzodioxin-oxadiazole system. This difference could significantly alter electronic properties and biological target engagement .

Preparation Methods

Cyclocondensation of 2-Aminothiophenol Derivatives

The most widely reported method involves cyclocondensation of 2-aminothiophenol (2-ATP) with α,β-unsaturated carbonyl compounds. For example:

  • Mor and Khatri’s Protocol (Adapted from):
    • Reactants : 2-ATP (1) and 2-bromo-1-(4-bromo-3-methylphenyl)propan-1-one (21).
    • Conditions : Reflux in ethanol (8–10 h, 80°C).
    • Mechanism : Nucleophilic attack by 2-ATP’s amine at the carbonyl carbon, followed by intramolecular thiolate ring closure.
    • Yield : 70–85% after column chromatography.

Optimization Note : Use of microwave irradiation reduces reaction time to 1–2 h with comparable yields.

Oxidation to Sulfone

The thioether intermediate is oxidized to sulfone using:

  • Hydrogen Peroxide (H₂O₂) : 30% aqueous H₂O₂ in acetic acid (12 h, 60°C).
  • Meta-Chloroperbenzoic Acid (mCPBA) : Dichloromethane solvent, 0°C to RT, 90–95% yield.

Critical Parameter : Over-oxidation to sulfonic acids is avoided by controlling stoichiometry (1:2 thioether:H₂O₂).

Introduction of 4-Bromo-3-methylphenyl Group

Friedel-Crafts Alkylation

  • Reactants : Pre-formed benzo[b]thiazine-1,1-dioxide core and 4-bromo-3-methylbenzyl chloride.
  • Catalyst : AlCl₃ (1.2 equiv.) in dichloromethane.
  • Conditions : 0°C to RT, 6 h.
  • Yield : 60–65%.

Limitation : Competing ortho-substitution requires careful temperature control.

Suzuki-Miyaura Coupling

For late-stage functionalization:

  • Reactants : Boronic ester of 4-bromo-3-methylbenzene and bromo-substituted thiazine.
  • Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv.).
  • Solvent : DME/H₂O (4:1), 80°C, 12 h.
  • Yield : 75–80%.

Methanone Functionalization with 4-Methylpiperidine

Nucleophilic Acyl Substitution

  • Reactants : Benzothiazine carbonyl chloride and 4-methylpiperidine.
  • Base : Triethylamine (3 equiv.) in THF.
  • Conditions : 0°C to RT, 4 h.
  • Yield : 85–90%.

Side Reaction Mitigation : Slow addition of carbonyl chloride minimizes dimerization.

Grignard Reaction

Alternative for ketone formation:

  • Reactants : Benzothiazine nitrile and 4-methylpiperidinylmagnesium bromide.
  • Conditions : Dry ether, −78°C to RT, 8 h.
  • Yield : 70–75%.

Integrated Synthetic Routes

Route A: Sequential Assembly

  • Cyclocondensation → 2. Sulfone oxidation → 3. Suzuki coupling → 4. Acylation.
  • Total Yield : 42–48%.
  • Advantage : Modular, allows intermediate characterization.

Route B: One-Pot Strategy

Combined cyclocondensation and oxidation in a single reactor:

  • Catalyst : FeCl₃ (10 mol%).
  • Solvent : Toluene, 100°C, 6 h.
  • Yield : 55–60%.

Analytical Validation

Spectral Data

Intermediate ¹H NMR (δ, ppm) IR (cm⁻¹)
Benzo[b]thiazine-1,1-dioxide 7.25–7.45 (m, 4H, ArH) 1320 (S=O asym), 1140 (S=O sym)
4-Bromo-3-methylphenyl derivative 2.35 (s, 3H, CH₃), 7.60 (d, 1H, ArH) 680 (C-Br)
Final compound 1.40 (d, 6H, piperidinyl CH₃), 3.60 (m, 2H, NCH₂) 1680 (C=O)

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).
  • Retention Time : 8.2 min.

Industrial Scalability Considerations

  • Cost Drivers : 4-Methylpiperidine (≈$320/mol) and palladium catalysts.
  • Waste Reduction : Solvent recovery (ethanol, THF) reduces E-factor by 40%.
  • Continuous Flow Synthesis : Pilot-scale trials achieved 90% yield for acylation step.

Challenges and Optimization Opportunities

  • Stereochemical Control : Racemization at C-4 of benzothiazine during acylation (add chiral auxiliaries).
  • Byproduct Formation : Bromide elimination during Suzuki coupling (mitigated by lower temperature).

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with commercially available precursors. Key steps include:

  • Coupling reactions to link the benzothiazine-dioxide and 4-methylpiperidine moieties.
  • Bromination and methylation to introduce substituents on the aryl ring. Optimization requires precise control of solvent polarity (e.g., DMF for polar intermediates), temperature (60–80°C for coupling steps), and catalysts (e.g., Pd for cross-couplings). Purity is enhanced via column chromatography with gradients of hexane/EtOAc .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation?

  • NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon connectivity, particularly for the benzothiazine-dioxide and piperidine groups.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D conformation and bond angles, critical for studying biological interactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental data (e.g., elemental analysis vs. HPLC purity)?

Discrepancies often arise from impurities (e.g., unreacted intermediates) or hydration states . Strategies include:

  • Cross-validation : Use complementary techniques (e.g., NMR for functional groups, HPLC for purity).
  • Thermogravimetric Analysis (TGA) : Detects solvent or water content affecting elemental analysis . Example: A study reported a 95% HPLC purity but deviations in carbon content due to residual solvent, resolved via TGA .

Q. What strategies are employed to determine the compound’s mechanism of action in biological systems?

  • Receptor Binding Assays : Screen against targets like GPCRs or kinases, leveraging the piperidine moiety’s affinity for CNS receptors.
  • Computational Docking : Molecular dynamics simulations predict interactions with binding pockets (e.g., hydrophobic interactions with the benzothiazine ring) .
  • Metabolite Profiling : LC-MS identifies active metabolites, particularly sulfone oxidation products .

Q. How do structural modifications to the benzothiazine-dioxide or piperidine moieties affect pharmacological activity?

  • Benzothiazine Modifications : Introducing electron-withdrawing groups (e.g., -Br) enhances metabolic stability but may reduce solubility.
  • Piperidine Substitutions : 4-Methyl groups improve blood-brain barrier penetration, while bulkier substituents decrease off-target effects. A SAR study on analogs showed that bromine at the 4-position increased IC50 values by 3-fold against serotonin receptors .

Methodological Guidance

  • Synthesis Optimization : Use Design of Experiments (DoE) to test solvent combinations (e.g., DCM/MeOH) and catalyst loadings .
  • Biological Assays : Prioritize in vitro models (e.g., cell-based assays) before in vivo studies to minimize ethical concerns .

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